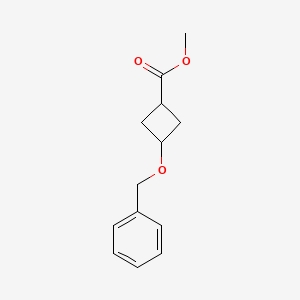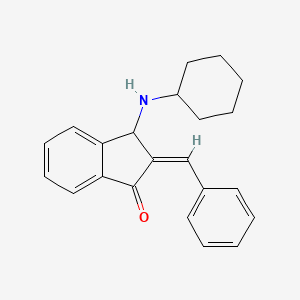
2-chloro-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzamide, also known as ML277, is a potent and selective activator of the KCNQ1/KCNE1 potassium channel. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in treating cardiac arrhythmias and other related disorders.
作用機序
2-chloro-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzamide works by binding to the KCNQ1/KCNE1 potassium channel and increasing its activity. This channel is responsible for repolarizing the cardiac action potential, which is the electrical signal that triggers the contraction of the heart muscle. By increasing the activity of this channel, this compound helps to restore normal heart rhythm and prevent arrhythmias.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In addition to its effects on the KCNQ1/KCNE1 potassium channel, this compound has also been shown to increase the expression of other potassium channels in the heart, which can further enhance its therapeutic potential. Additionally, this compound has been shown to have minimal effects on other ion channels, which reduces the risk of adverse side effects.
実験室実験の利点と制限
2-chloro-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzamide has several advantages for lab experiments. It is a highly selective activator of the KCNQ1/KCNE1 potassium channel, which makes it an ideal tool for studying the role of this channel in cardiac arrhythmias. Additionally, this compound has been shown to have minimal off-target effects, which reduces the risk of confounding results.
However, this compound also has some limitations for lab experiments. It is a relatively new compound, and its long-term effects on the heart and other organs are not well understood. Additionally, the synthesis of this compound is a challenging process that requires specialized equipment and reagents, which may limit its availability for some researchers.
将来の方向性
There are several future directions for research on 2-chloro-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzamide. One area of interest is the development of more potent and selective activators of the KCNQ1/KCNE1 potassium channel. This could help to enhance the therapeutic potential of this compound and other related compounds. Additionally, further research is needed to understand the long-term effects of this compound on the heart and other organs. This could help to identify any potential risks or limitations of using this compound as a therapeutic agent. Finally, research is needed to explore the potential applications of this compound in other areas of medicine, such as neurology and oncology.
合成法
The synthesis of 2-chloro-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzamide involves a multi-step process that starts with the reaction of 4-(4-methoxypiperidin-1-yl)phenylamine with 2-chlorobenzoyl chloride in the presence of a base. The resulting intermediate is then subjected to a series of reactions involving various reagents and solvents to yield the final product. The synthesis of this compound is a challenging process that requires expertise in organic chemistry and access to specialized equipment and reagents.
科学的研究の応用
2-chloro-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzamide has been extensively studied for its potential therapeutic applications in treating cardiac arrhythmias, which are abnormal heart rhythms that can lead to serious health complications. In particular, this compound has been shown to activate the KCNQ1/KCNE1 potassium channel, which plays a critical role in regulating the electrical activity of the heart. By activating this channel, this compound can help restore normal heart rhythm and prevent arrhythmias.
特性
IUPAC Name |
2-chloro-N-[4-(4-methoxypiperidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-24-16-10-12-22(13-11-16)15-8-6-14(7-9-15)21-19(23)17-4-2-3-5-18(17)20/h2-9,16H,10-13H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRFURMXQBDRMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2396024.png)


![N-(3,4-dimethoxybenzyl)-1,1-difluoro-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2396029.png)
![[7-(Hydroxymethyl)-2,3,3a,5,6,7a-hexahydro-1H-4,7-epoxyisoindol-4-yl]methanol;hydrochloride](/img/structure/B2396030.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[5-(dimethylsulfamoyl)-2-oxopyridin-1-YL]acetamide](/img/structure/B2396032.png)


